molecular formula C20H18N2O3S2 B2968017 N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide CAS No. 955651-09-9

N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

Cat. No. B2968017
CAS RN: 955651-09-9
M. Wt: 398.5
InChI Key: FXPYUQWFFUAQPW-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene derivatives can be synthesized by various methods. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophene can undergo various types of reactions, including nucleophilic, electrophilic, and radical reactions leading to substitution on a thiophene ring .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml, and melting point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

  • Inhibition of Human Carbonic Anhydrases : A study by Bruno et al. (2017) explored the molecular interactions between human carbonic anhydrases (hCAs) and a novel class of benzenesulfonamides. They designed a series of these compounds, aiming to improve selectivity toward druggable isoforms, which could have therapeutic implications (Bruno et al., 2017).

  • Potential as Agonists for Human Beta3 Adrenergic Receptors : Parmee et al. (2000) examined tetrahydroisoquinoline derivatives containing a benzenesulfonamide as potent, selective human beta3 adrenergic receptor (AR) agonists. These compounds could be significant in treating conditions related to the beta3 AR (Parmee et al., 2000).

  • Structural Analysis : The structural properties of compounds like these have been studied for their potential applications. For instance, Gelbrich et al. (2011) analyzed the title compound, displaying various molecular interactions, which could be crucial for understanding its functional properties (Gelbrich et al., 2011).

  • Catalysis in Transfer Hydrogenation : Dayan et al. (2013) synthesized half-sandwich ruthenium complexes containing aromatic sulfonamides and found them to be efficient catalysts in the transfer hydrogenation of acetophenone derivatives. Such catalysts could be valuable in various chemical syntheses (Dayan et al., 2013).

  • Novel Carbonic Anhydrase Inhibitors with Anticancer Activity : Abdel-Mohsen et al. (2022) designed a series of 2‐thioquinazoline‐benzenesulfonamide hybrids as carbonic anhydrase inhibitors with potential anticancer activity. These compounds showed strong inhibitory effects on specific CA isoforms and demonstrated cytotoxic activity against certain cancer cell lines (Abdel-Mohsen et al., 2022).

  • Applications in Pharmaceutical Synthesis : Various studies have explored the synthesis of these compounds for potential pharmaceutical applications. For example, Cremonesi et al. (2010) discussed the synthesis of 1,2,3,4-tetrahydroquinazoline derivatives, a process that could be relevant in the creation of novel pharmaceutical agents (Cremonesi et al., 2010).

Mechanism of Action

While the specific mechanism of action for “N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide” is not available, thiophene derivatives are known to exhibit many pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .

Future Directions

Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c23-20(19-7-4-12-26-19)22-11-10-15-8-9-17(13-16(15)14-22)21-27(24,25)18-5-2-1-3-6-18/h1-9,12-13,21H,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPYUQWFFUAQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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